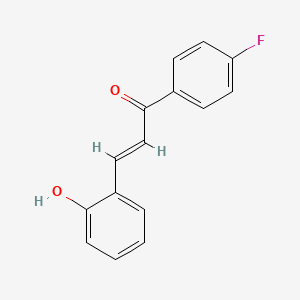

4'-Fluoro-2-hydroxychalcone

Description

Significance of Chalcone (B49325) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Chalcones, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a vital class of compounds in medicinal chemistry. rjpn.orgnih.gov These molecules, which are precursors to flavonoids and isoflavonoids, are widely found in edible plants. rjpn.orgbohrium.com Their versatile chemical structure, particularly the reactive α,β-unsaturated ketone group, allows for a wide range of biological activities, making them a "privileged scaffold" in drug discovery. nih.govnih.gov

The therapeutic potential of chalcones has been recognized for centuries through the use of medicinal plants. nih.gov Modern scientific research has identified a broad spectrum of pharmacological properties associated with chalcone derivatives, including:

Anticancer bohrium.comnih.govnih.gov

Antimicrobial (antibacterial and antifungal) bohrium.comnih.govacs.org

Antiviral acs.orgbookpi.org

Anti-inflammatory nih.govnih.govacs.org

Antioxidant bohrium.comnih.govnih.gov

Antimalarial bohrium.comacs.org

Neuroprotective nih.gov

The simple structure and ease of synthesis, often through the Claisen-Schmidt condensation, further enhance their appeal to medicinal chemists for developing new therapeutic agents. nih.govacs.orgbohrium.com

Rationale for Fluorine and Hydroxyl Substitution in Bioactive Chalcone Scaffolds

The strategic placement of specific functional groups, such as fluorine and hydroxyl groups, onto the chalcone scaffold can significantly modulate its biological and physicochemical properties. tandfonline.combohrium.com

Fluorine Substitution: The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. tandfonline.comnih.gov Key advantages of fluorine substitution include:

Improved Metabolic Stability: The carbon-fluorine bond is strong and can block metabolically vulnerable sites, preventing oxidation by metabolic enzymes and increasing the drug's half-life. tandfonline.combohrium.commdpi.com

Enhanced Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. tandfonline.commdpi.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects pharmacokinetic properties and binding affinity. bohrium.comnih.gov

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially increasing the potency of the drug. tandfonline.combohrium.com

Hydroxyl Substitution: The hydroxyl (-OH) group is another crucial functional group in drug design. researchgate.net Its significance lies in its ability to:

Form Hydrogen Bonds: Hydroxyl groups are excellent hydrogen bond donors and acceptors, which is critical for molecular recognition and binding to biological targets. researchgate.netbritannica.com

Increase Hydrophilicity: The polar nature of the hydroxyl group can increase a molecule's solubility in water, which is often beneficial for drug administration and distribution. britannica.com

Act as an Antioxidant: Phenolic hydroxyl groups, in particular, are known for their ability to scavenge free radicals, contributing to the antioxidant properties of many compounds. mdpi.comglobalresearchonline.net The number and position of hydroxyl groups can influence the antioxidant capacity. bohrium.comglobalresearchonline.net

The combination of fluorine and hydroxyl groups on a chalcone scaffold, as in 4'-Fluoro-2-hydroxychalcone, presents an intriguing prospect for creating novel bioactive molecules with potentially enhanced therapeutic properties.

Overview of Current Research Trajectories for this compound

Research on this compound and its derivatives has primarily focused on their potential as therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory activity.

A study involving the synthesis of a series of 4'-fluoro-2'-hydroxychalcones demonstrated their potential as antioxidant, anti-inflammatory, and analgesic agents. tandfonline.comnih.gov The antioxidant activity was evaluated using methods such as DPPH radical scavenging. mdpi.com For instance, 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone was identified as having significant antioxidant activity. mdpi.com In terms of anti-inflammatory properties, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a derivative, showed good anti-inflammatory effects. tandfonline.com

The synthesis of these compounds is typically achieved through the Claisen-Schmidt condensation, reacting 4'-fluoro-2'-hydroxyacetophenone (B74785) with various substituted benzaldehydes. tandfonline.comresearchgate.net Further chemical modifications, such as cyclization to form dihydropyrazole derivatives, have also been explored to investigate the impact on biological activity. tandfonline.comnih.gov These studies often include molecular docking to understand the interaction of these compounds with biological targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govsigmaaldrich.com

The ongoing research into this compound and its analogs aims to develop new, safe, and potent therapeutic agents by leveraging the combined benefits of the chalcone scaffold and the strategic placement of fluorine and hydroxyl groups. tandfonline.comnih.gov

Research Findings on this compound Derivatives

| Compound | Biological Activity | Key Findings |

| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | Antioxidant | Showed the highest antioxidant activity in a series of tested 4'-fluoro-2'-hydroxychalcones. mdpi.com |

| 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Anti-inflammatory | Displayed good anti-inflammatory activity, comparable to celecoxib (B62257) in some assays. tandfonline.com |

| 4'-fluoro-2'-hydroxychalcone derivatives (general) | Analgesic | Investigated for analgesic properties alongside antioxidant and anti-inflammatory effects. tandfonline.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPWKLRFTVMIGM-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 4 Fluoro 2 Hydroxychalcone

Established Synthetic Routes for 4'-Fluoro-2-hydroxychalcone Synthesis

The formation of the chalcone (B49325) backbone is predominantly achieved through condensation reactions that unite an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative.

The most common and well-established method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. aip.orgjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde. aip.orgwikipedia.org For the synthesis of the target compound and its analogues, 4'-fluoro-2'-hydroxyacetophenone (B74785) (representing Ring A) is reacted with a suitably substituted benzaldehyde (representing Ring B). nih.govtandfonline.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. jchemrev.compropulsiontechjournal.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, leading to an aldol (B89426) addition product that subsequently dehydrates to yield the stable α,β-unsaturated ketone, or chalcone. wikipedia.org

Commonly used solvents for this reaction include polar protic solvents like ethanol (B145695). tandfonline.comnih.gov Reaction conditions can be optimized to improve yields and purity. For instance, studies on the synthesis of 2'-hydroxychalcones have shown that factors such as the choice of base, solvent, reaction temperature, and stirring time significantly impact the outcome. Sodium hydroxide has been identified as a highly effective catalyst, and isopropyl alcohol as a superior solvent in some cases. Temperature control is also critical, with lower temperatures (e.g., 0°C) sometimes providing the best yields. A general protocol involves stirring the reactants in an ethanolic solution of a base at temperatures ranging from room temperature to reflux, with reaction times varying from a few hours to 24 hours. aip.orgtandfonline.com Yields for these reactions are often reported to be good to excellent, typically ranging from 74% to 91%. tandfonline.com

Table 1: Example of Claisen-Schmidt Condensation for this compound Derivatives tandfonline.com

| Ring A Precursor | Ring B Precursor (Substituted Benzaldehyde) | Base/Solvent | Yield (%) |

| 4'-fluoro-2'-hydroxyacetophenone | 2,3-dimethoxybenzaldehyde | KOH/Ethanol | 74 |

| 4'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH/Ethanol | 85 |

| 4'-fluoro-2'-hydroxyacetophenone | 4-(methylthio)benzaldehyde | KOH/Ethanol | 91 |

| 4'-fluoro-2'-hydroxyacetophenone | 4-methoxybenzaldehyde | KOH/Ethanol | 88 |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for chalcone synthesis. rjpn.orgpropulsiontechjournal.com These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and lower energy consumption. nih.gov

Solvent-Free Synthesis: One prominent green method is the solvent-free synthesis, often performed by grinding the reactants together with a solid base catalyst, such as solid NaOH or KOH, in a mortar and pestle. aip.orgpropulsiontechjournal.com This mechanochemical approach is advantageous as it often leads to shorter reaction times, simpler work-up procedures, and higher yields compared to conventional solvent-based methods. aip.orgaip.orgrasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonic waves has also been successfully applied to chalcone synthesis. rjpn.orgpropulsiontechjournal.com

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in improved yields. propulsiontechjournal.comresearchgate.net The process involves heating the reactants in a sealed vessel under microwave irradiation, which provides rapid and uniform heating.

Ultrasonic irradiation utilizes sound waves to create cavitation, which enhances the rate of reaction by lowering the activation energy. propulsiontechjournal.comnih.gov This method is known for reducing reaction times and temperatures. nih.gov

Novel Catalytic Systems: Research has also focused on developing greener catalysts to replace corrosive bases like NaOH. For example, Mg(HSO₄)₂ has been proposed as a less hazardous catalyst for solvent-free Claisen-Schmidt condensations. rsc.org Micellar-mediated synthesis, using surfactants like CTAB or Tween 80 in water, represents another green alternative that avoids bulk organic solvents and can improve reaction yields and purity. acs.orgacs.org

Table 2: Comparison of Synthetic Methods for Chalcones

| Method | Typical Conditions | Advantages |

| Conventional Reflux | Base (NaOH/KOH) in ethanol, heated for several hours. aip.org | Well-established, reliable. |

| Grinding (Solvent-Free) | Solid reactants ground with solid NaOH/KOH. aip.orgpropulsiontechjournal.com | Environmentally friendly, less solvent waste, shorter reaction time, high yield. aip.org |

| Microwave Irradiation | Reactants with catalyst heated under microwave. propulsiontechjournal.comresearchgate.net | Very short reaction times, energy efficient, often higher yields. propulsiontechjournal.com |

| Ultrasonic Irradiation | Reactants in solution irradiated with ultrasound. propulsiontechjournal.comnih.gov | Reduced reaction time and temperature, good yields. nih.gov |

Strategies for Structural Derivatization and Analogue Design of this compound

The chalcone scaffold is highly amenable to structural modification, allowing for the systematic design and synthesis of analogues to explore structure-activity relationships. Derivatization can be targeted at the two aromatic rings (A and B) or the α,β-unsaturated carbonyl linker. researchgate.netmdpi.com

For the specific class of this compound, Ring A is defined by the 4'-fluoro-2'-hydroxyphenyl moiety. While extensive modifications to this ring would result in a different class of chalcone, the importance of these specific substituents is well-documented. The 2'-hydroxyl group is considered critical for various biological activities. tandfonline.comtandfonline.com Furthermore, the fluorination of chalcones, such as the fluorine atom at the 4'-position, has been observed to enhance their biological potential. tandfonline.comtandfonline.com Therefore, in the context of designing analogues of this specific compound, Ring A is typically kept constant while modifications are focused elsewhere. The combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on Ring A are key features of this molecular scaffold. researchgate.net

The most common strategy for creating analogues of this compound involves varying the substitution pattern on Ring B. This is readily achieved by using different substituted benzaldehydes in the Claisen-Schmidt condensation with 4'-fluoro-2'-hydroxyacetophenone. tandfonline.comnih.gov A wide array of functional groups can be introduced onto Ring B to modulate the electronic and steric properties of the resulting chalcone.

Research has explored the introduction of various substituents, including:

Electron-donating groups: Methoxy (B1213986) (-OCH₃), dimethoxy, and methylthio (-SCH₃) groups have been incorporated at different positions on Ring B. tandfonline.comtandfonline.com For instance, the synthesis of 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone and 4'-fluoro-2'-hydroxy-4-methoxychalcone has been reported. nih.gov

Electron-withdrawing groups: Halogens and trifluoromethyl (-CF₃) groups have also been used. The presence of trifluoromethyl groups, for example, can significantly alter the lipophilicity and electronic nature of the molecule. researchgate.net

Heterocyclic rings: Ring B can also be a heterocyclic aromatic ring, further expanding the structural diversity.

These modifications have been shown to have a profound impact on the molecule's biological profile. tandfonline.comresearchgate.net For example, in one study, a 4-methoxy group on Ring B was found to be important for anti-inflammatory activity, while a 2,3-dimethoxy substitution pattern yielded high antioxidant activity. tandfonline.comnih.gov

Table 3: Examples of Ring B Modifications in this compound Analogues researchgate.net

| Ring B Substituent | Resulting Compound Name | Yield (%) |

| 2-ethoxy | (E)-3-(2'-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | 81 |

| 3,4-diethoxy | (E)-3-(3',4'-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | 75 |

| 2,3-dihydrobenzofuran-5-yl | (E)-3-(2',3'-dihydrobenzofuran-5-yl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | 84 |

| 3,5-Bis(trifluoromethyl) | (E)-3-(3',5'-Bis[trifluoromethyl]phenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | 55 |

| 4-dimethylamino | (E)-3-(4-dimethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | 63 |

The α,β-unsaturated carbonyl system is a defining feature of chalcones and is crucial for many of their biological activities. nih.govnih.gov This conjugated system acts as a Michael acceptor, allowing it to react with nucleophiles such as the thiol groups of cysteine residues in proteins. mdpi.comresearchgate.net

While preserving this linker is often key, its reactivity can be exploited to create new heterocyclic derivatives. A common modification is the cyclization of the chalcone. For example, reacting 4'-fluoro-2'-hydroxychalcones with hydrazine (B178648) hydrate (B1144303) in ethanol leads to the formation of the corresponding 3,5-diaryl-4,5-dihydropyrazole derivatives. tandfonline.comnih.govtandfonline.com This transformation converts the flexible open-chain α,β-unsaturated system into a more rigid five-membered heterocyclic ring, which can alter the compound's biological activity profile while maintaining a similar spatial arrangement of the two aromatic rings. tandfonline.com

Other synthetic routes can also be employed to generate chalcone analogues by forming the α,β-unsaturated ketone moiety through different mechanisms, such as the SRN1 reaction between α-bromoketones and nitronate anions, which offers an alternative pathway to a variety of chalcone-like structures. mdpi.com

Pharmacological Spectrum and Pre Clinical Biological Activities of 4 Fluoro 2 Hydroxychalcone

Anti-Inflammatory Effects and Immunomodulation (In Vitro/Cellular Models)

Modulation of Lipoxygenase (LOX) Pathways

The lipoxygenase (LOX) pathways are critical in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. tandfonline.com The inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory agents. While direct and specific quantitative data on the inhibition of LOX pathways by 4'-Fluoro-2-hydroxychalcone is not extensively detailed in the available research, the broader class of 2'-hydroxychalcones has been investigated for this property.

Studies on various 2'-hydroxychalcone (B22705) derivatives have shown that they can act as inhibitors of lipoxygenase. For instance, a series of 2'-hydroxychalcones bearing different substituents were evaluated for their LOX inhibitory activity, with some derivatives demonstrating significant potential. One such derivative, bearing two hydroxyl groups on its B-ring, was identified as having a satisfactory LOX inhibition value with an IC50 of 70 μM. This indicates that the foundational 2'-hydroxychalcone scaffold is a viable candidate for LOX modulation.

Suppression of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cytokines)

The anti-inflammatory potential of this compound and its derivatives is significantly attributed to their ability to suppress the production of key pro-inflammatory mediators. Research into the broader family of hydroxychalcones has established their role in mitigating inflammatory responses by targeting molecules such as nitric oxide (NO), Prostaglandin E2 (PGE2), and various cytokines.

One study on a chalcone (B49325) isolated from Chloranthus henryi, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone, demonstrated significant anti-inflammatory activities in BV2 macrophages. nih.gov This compound was found to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it effectively suppressed the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, other hydroxychalcone (B7798386) derivatives have been shown to possess promising anti-inflammatory properties by inhibiting the release of TNF-α and IL-6. nih.gov

The production of Prostaglandin E2, a key mediator of inflammation and pain, is another target for hydroxychalcones. A study examining the effects of various synthetic 2'-hydroxychalcone derivatives on PGE2 production in rat peritoneal macrophages found that several compounds, notably 2'-hydroxy-4'-methoxychalcone, potently suppressed PGE2 production with an IC50 value of 3 µM. nih.gov The mechanism for this suppression was linked to the inhibition of TPA-induced cyclooxygenase-2 (COX-2) protein expression, rather than direct inhibition of the enzyme's activity. nih.gov A series of 4'-fluoro-2'-hydroxychalcones also exhibited notable anti-inflammatory activity, which is intrinsically linked to the downregulation of such pro-inflammatory mediators. tandfonline.comnih.gov

Influence on NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous genes involved in inflammation, immunity, and cell survival. The therapeutic potential of many anti-inflammatory compounds lies in their ability to modulate this critical pathway.

Research on the closely related compound, 4'-hydroxychalcone (B163465), provides significant insight into the likely mechanism of action for this compound. A study demonstrated that 4'-hydroxychalcone inhibits TNFα-induced NF-κB pathway activation in a dose-dependent manner. nih.gov The investigation into its molecular mechanism revealed that the compound inhibits the activity of the proteasome. nih.gov This inhibition prevents the degradation of the NF-κB inhibitor protein, IκBα. nih.gov

Under normal inflammatory stimulation by TNFα, IκBα is phosphorylated and subsequently degraded, which frees the NF-κB p50/p65 dimer to translocate from the cytoplasm into the nucleus. nih.govplos.org Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes. By preventing IκBα degradation, 4'-hydroxychalcone effectively blocks the nuclear translocation of the p50/p65 subunits. nih.gov This action leads to a downstream reduction in the expression of NF-κB target genes, thereby exerting a potent anti-inflammatory effect. nih.gov This mechanism, demonstrated in a structurally similar chalcone, strongly suggests that this compound likely influences the NF-κB signaling pathway in a comparable manner to achieve its anti-inflammatory effects.

Antimicrobial Efficacy (In Vitro)

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Fluorinated chalcones, including derivatives of this compound, have been recognized for their potential as antibacterial agents. A study involving the synthesis of five fluorinated chalcones, derived from 4-fluoro-2-hydroxyacetophenone, evaluated their efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.gov These compounds demonstrated a broad spectrum of activity, inhibiting the growth of various pathogenic strains. nih.gov

The antibacterial effects were assessed against Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Streptococcus pyogenes, Streptococcus faecalis, and Vancomycin-resistant enterococci, as well as Gram-negative bacteria including Escherichia coli, Salmonella typhi, Corynebacterium ulcerans, Pseudomonas aeruginosa, and Proteus mirabilis. nih.gov The most potent of these chalcone derivatives exhibited significant zones of inhibition (ranging from 23 to 28 mm) and had Minimum Inhibitory Concentrations (MICs) between 25 to 50 μg/mL against eight of the tested bacterial strains. researchgate.net The structure-activity relationship suggests that the presence and position of substituents on the chalcone scaffold are crucial for antibacterial potency. acs.org For some chalcones, two free phenol (B47542) hydroxy groups were found to be optimal for activity against Gram-positive bacteria. acs.org

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 25 - 50 | researchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 25 - 50 | researchgate.net |

| Escherichia coli | Gram-Negative | 25 - 50 | researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | 25 - 50 | researchgate.net |

| Salmonella typhi | Gram-Negative | 25 - 50 | researchgate.net |

Antifungal Activities Against Pathogenic Yeasts and Fungi

In addition to their antibacterial properties, chalcone derivatives have demonstrated significant efficacy against pathogenic yeasts and fungi. The structural features of chalcones make them versatile scaffolds for the development of new antifungal agents.

The antifungal activity of fluorinated chalcones has been evaluated against common pathogenic fungi such as Aspergillus niger and Candida albicans. researchgate.net In these studies, several derivatives showed potent activity. Specifically, certain chalcones with 2′-ethoxyphenyl and 4′-(diethylamino)phenyl moieties were found to be highly effective against various Candida species, with MIC values ranging from 25 to 50 μg/mL. researchgate.net This highlights the potential of the this compound backbone as a template for designing novel antifungal compounds. The mechanism of action is thought to involve the disruption of fungal cell membranes or inhibition of essential fungal enzymes. researchgate.net

| Fungal Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aspergillus niger | Fungus | Not specified, but active | researchgate.net |

| Candida albicans | Yeast | 25 - 50 | researchgate.net |

| Other Candida species | Yeast | 25 - 50 | researchgate.net |

Exploration of Antiviral Properties

The chalcone scaffold has emerged as a promising framework for the development of antiviral agents, with derivatives showing activity against a wide range of viruses. nih.gov These compounds can target various viral enzymes and processes, including proteases, polymerases, and entry mechanisms. nih.gov

While specific studies on the antiviral properties of this compound are limited, research on structurally analogous compounds is illuminating. For instance, 4'-hydroxychalcone was identified in a high-throughput screening as a broad-spectrum antiviral compound effective against multiple coronaviruses, including Human Coronavirus HCoV-OC43, HCoV-NL63, Murine Hepatitis Virus (MHV-A59), and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). mdpi.com A subsequent study on the related isomer, 4-hydroxychalcone (B181621), confirmed potent antiviral activity against HCoV-OC43 both in vitro and in vivo. mdpi.com The mechanism was found to involve the inhibition of the EGFR/AKT/ERK1/2 signaling pathway, which is crucial for viral replication. mdpi.com

These findings suggest that the hydroxychalcone core is a key pharmacophore for anti-coronavirus activity. The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity, suggesting that it may also possess significant, and potentially enhanced, antiviral properties that warrant further investigation.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

The antioxidant capacity of chalcones, including this compound, is a significant aspect of their pharmacological profile. This activity stems from their ability to neutralize reactive oxygen species (ROS) through various mechanisms, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. mdpi.comuniroma1.it The antioxidant potential is largely attributed to the presence of hydroxyl groups and the α,β-unsaturated ketone moiety, which can participate in electron or hydrogen atom transfer. nih.gov

The direct antioxidant activity of this compound and its derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common methods employed. nih.govresearchgate.net

In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical (DPPH• or ABTS•+), neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.comijcea.org Studies on a series of 4′-fluoro-2′-hydroxychalcones have demonstrated their antioxidant properties. For instance, 4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone showed notable antioxidant activity in a DPPH radical scavenging assay. mdpi.com The scavenging potential of chalcones is influenced by the substitution pattern on their aromatic rings; hydroxyl groups, in particular, are considered key moieties that enhance antioxidant activity. nih.gov

| Compound Class/Derivative | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 4′-fluoro-2′-hydroxychalcones | DPPH | IC50 190 µg/mL | mdpi.com |

| 2'-Hydroxychalcone derivative (4b) | DPPH | 82.4% inhibition | nih.gov |

| General Chalcones | ABTS | IC50 range: 0.49 - 1.48 µM | researchgate.net |

Beyond direct radical scavenging, this compound can exert antioxidant effects by augmenting the cell's own defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. uniroma1.itmdpi.comnih.gov

Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.gov Chalcones, possessing an α,β-unsaturated carbonyl system, can act as Michael acceptors and react with cysteine residues on Keap1. mdpi.com This interaction leads to a conformational change in Keap1, causing it to release Nrf2. mdpi.com The freed Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of various genes, and initiates the transcription of a suite of cytoprotective proteins. nih.govmdpi.com These include phase II detoxification enzymes and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT). mdpi.comnih.govnih.govoatext.com By upregulating these endogenous antioxidants, chalcones help maintain redox homeostasis and protect cells from oxidative damage. uniroma1.itmdpi.com

Enzyme Inhibition Profiling (In Vitro)

This compound and related chalcone structures have been investigated for their ability to inhibit a variety of enzymes, indicating their potential for therapeutic intervention in several diseases.

The inhibitory profile of chalcones extends across several enzyme families, with implications for neurodegenerative diseases, diabetes, and metabolic regulation.

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. nih.gov While specific data for this compound is limited, various chalcone derivatives have been designed and evaluated as AChE inhibitors. nih.gov

α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion. Their inhibition can slow the absorption of glucose, making them important targets in the management of type 2 diabetes. nih.govnih.govyoutube.com Numerous studies have shown that chalcones can effectively inhibit both α-amylase and α-glucosidase. frontiersin.orgexlibrisgroup.com For example, the hydroxychalcone butein (B1668091) has been shown to be a significant inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. frontiersin.org

Bile Salt Hydrolases (BSH): BSH are enzymes produced by gut bacteria that deconjugate bile acids, impacting fat digestion and host metabolism. nih.gov Inhibition of BSH is being explored as a strategy to modulate the gut microbiome and improve energy harvest. nih.gov Naturally occurring chalcones, such as licochalcone C and isobavachalcone, have been identified as potent inhibitors of BSH. researchgate.net

| Enzyme | Inhibitor (Chalcone Derivative) | Activity (IC50) | Reference |

|---|---|---|---|

| α-Glucosidase | Bavachalcone (B190645) | 15.35 µg/mL | scielo.br |

| α-Glucosidase | Butein | Potent Inhibition | frontiersin.org |

| α-Amylase | Butein | Moderate Inhibition | frontiersin.org |

| Bile Salt Hydrolase (btBSH) | Licochalcone C | ~10 µM | researchgate.net |

| Bile Salt Hydrolase (btBSH) | Isobavachalcone | ~20 µM | researchgate.net |

Understanding how this compound binds to and inhibits enzymes is crucial for drug development. This is achieved through enzyme kinetic studies and computational molecular docking.

Enzyme kinetics studies reveal the mode of inhibition. For example, butein has been found to be a competitive inhibitor of both α-glucosidase and α-amylase, meaning it competes with the substrate for the active site of the enzyme. frontiersin.org In another case, bavachalcone was shown to be a mixed competitive and non-competitive inhibitor of α-glucosidase. scielo.br

Molecular docking simulations provide insights into the specific interactions between the chalcone (ligand) and the amino acid residues within the enzyme's active site. tandfonline.comresearchgate.net These studies can predict the binding conformation and energy, helping to explain the observed inhibitory activity. For instance, docking studies of chalcone derivatives with cyclooxygenase-2 (COX-2) have been performed to understand their anti-inflammatory action. tandfonline.comnih.gov The fluorine atom in this compound can be particularly important in these interactions, as it can alter the electronic properties of the molecule and form specific contacts within the binding pocket, potentially enhancing inhibitory potency. nih.gov

Other Investigated Biological Activities (e.g., Antidiabetic, Neuroprotective, Antiparasitic)

The pharmacological investigation of this compound and its analogs has revealed a broad range of other potential therapeutic applications.

Antidiabetic Activity: Beyond the inhibition of digestive enzymes like α-amylase and α-glucosidase, some chalcones have demonstrated direct antidiabetic effects. informahealthcare.com For example, 2-hydroxychalcone (B1664081) administered to rats on a high-fructose diet was found to have significant hypoglycemic activity, potentially by increasing insulin (B600854) secretion. frontiersin.org This suggests that chalcones may influence glucose homeostasis through multiple mechanisms.

Neuroprotective Activity: There is growing evidence for the neuroprotective effects of chalcones, which is highly relevant for neurodegenerative disorders like Alzheimer's disease. confex.com These effects are often linked to their antioxidant and anti-inflammatory properties. nih.gov A synthetic derivative, 2-hydroxy-4′-methoxychalcone, has been shown to protect neuronal cells from toxicity induced by methylglyoxal (B44143) (a precursor to advanced glycation end-products). This protection involves the activation of pro-survival signaling pathways and the promotion of neurotrophic factors. nih.gov

Antiparasitic Activity: Chalcones have been reported to possess activity against various parasites. researchgate.net This includes antileishmanial and antimalarial properties, highlighting their potential as lead compounds for the development of new treatments for parasitic diseases. researchgate.net

Mechanistic Elucidation at the Cellular and Molecular Level

Cellular Permeability and Intracellular Distribution in Model Systems

The ability of a compound to traverse cellular barriers is fundamental to its biological activity. For fluorinated chalcones, including derivatives of 4'-Fluoro-2-hydroxychalcone, cellular entry into microbial systems has been noted. The presence of a fluorine atom on the A-ring, combined with other structural features, can confer a positive charge at physiological pH, which may facilitate easier penetration of the negatively charged bacterial cell wall. researchgate.net

Studies on the broader class of 2'-hydroxychalcones interacting with model lipid membranes provide further insight. Research using techniques such as Fourier-transform infrared spectroscopy (FTIR) has investigated how these molecules situate themselves within a lipid bilayer. Findings suggest that these chalcones tend to localize in the transition area of the membrane, interacting with carbonyl, phosphate (B84403), and choline (B1196258) groups, rather than penetrating deep into the hydrocarbon chain core of the membrane. nih.gov This localization within the membrane interface is a critical aspect of their interaction with cells. However, specific studies detailing the precise intracellular distribution and accumulation of this compound in various cellular compartments are not extensively documented.

Identification and Validation of Molecular Targets

Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action. Research has identified cyclooxygenase (COX) enzymes as a key target for derivatives of this compound. nih.govtandfonline.comtandfonline.com These enzymes, COX-1 and COX-2, are central to the inflammatory process.

A series of 4'-fluoro-2'-hydroxychalcone derivatives were evaluated for their ability to inhibit these enzymes. The results demonstrated that these compounds inhibit both COX-1 and COX-2 to varying degrees, with some derivatives showing notable potency. tandfonline.com This inhibitory action is considered a primary contributor to their observed anti-inflammatory properties. mdpi.com Molecular docking studies have been performed to computationally model the interaction between these chalcone (B49325) derivatives and the active site of the COX-2 enzyme, providing a theoretical basis for their inhibitory activity. tandfonline.com

Beyond COX enzymes, studies on structurally related chalcones have identified other potential molecular targets. For instance, 4'-hydroxychalcone (B163465) (lacking the fluorine atom) has been shown to inhibit the proteasome, a complex responsible for degrading unnecessary or damaged proteins. elsevierpure.comnih.gov This inhibition disrupts cellular protein homeostasis and can affect various cellular processes. However, direct proteasome inhibition by this compound specifically has not been definitively established.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | 45 | 48 |

| (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 49 | 54 |

| (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | 43 | 51 |

| (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 53 | 62 |

Data sourced from Abdellatif KRA, et al. (2014). tandfonline.com

Modulation of Gene and Protein Expression

The biological effects of chalcones are often linked to their ability to alter the expression of specific genes and proteins. While direct studies on this compound are limited, research on related hydroxychalcones provides significant insights into these modulatory effects.

For example, 2',4,4'-trihydroxychalcone has been found to downregulate the expression of key pro-inflammatory proteins, including cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.com It also decreases the levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), proteins that are crucial for inflammatory cell recruitment. mdpi.com Similarly, 2'-hydroxy-4-methoxychalcone (B191450) has been shown to diminish the expression of gp91phox, a component of the NADPH oxidase complex involved in producing reactive oxygen species, while also reducing levels of inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com

In the context of viral infections, 4-hydroxychalcone (B181621) has demonstrated the ability to reduce the levels of viral proteins and RNA. mdpi.comnih.gov Furthermore, it significantly curtails the production of pro-inflammatory cytokines and chemokines, which are often dangerously elevated during infection. mdpi.comnih.gov Studies on 4'-hydroxychalcone have also revealed its capacity to inhibit the expression of NF-κB target genes, such as Interleukin-8 (IL-8), a key chemokine in inflammation. josorge.com These findings collectively suggest that a primary mechanism of action for hydroxychalcones involves the transcriptional and translational suppression of key inflammatory and viral mediators.

Impact on Signal Transduction Pathways and Cell Signaling Cascades

Signal transduction pathways are the networks through which cells communicate and respond to external stimuli. The modulation of these pathways is a hallmark of many biologically active compounds, including chalcones.

Several studies have implicated hydroxychalcones in the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The NF-κB pathway is a pro-survival and pro-inflammatory pathway that is often dysregulated in disease. Mechanistic studies on 2'-hydroxychalcone (B22705) and 4'-hydroxychalcone have shown that they can inhibit the NF-κB pathway. elsevierpure.comnih.govnih.gov This inhibition is achieved by preventing the degradation of the IκBα protein, which in turn blocks the nuclear translocation of the active p50/p65 NF-κB subunits. elsevierpure.comnih.gov By blocking this translocation, the chalcones prevent NF-κB from activating its target genes. elsevierpure.com

The MAPK pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades, are also affected. 2'-hydroxychalcone has been shown to activate the JNK/MAPK pathway while inhibiting NF-κB. nih.gov Other synthetic chalcone derivatives have been reported to inhibit the secretion of cytokines by blocking the ERK and JNK pathways in macrophages. ajol.info

Furthermore, research on the related compound 4-hydroxychalcone has demonstrated its ability to inhibit the EGFR/AKT/ERK1/2 signaling pathway. mdpi.comnih.gov This pathway is critical for cell growth and proliferation and is often co-opted by viruses for replication. By targeting the epidermal growth factor receptor (EGFR), 4-hydroxychalcone blocks the downstream activation of AKT and ERK1/2, thereby suppressing processes that are conducive to viral replication. mdpi.com

Membrane Interactions and Cellular Integrity Effects in Microbial Models

In microbial systems, the cell membrane is a primary target for antimicrobial compounds. Hydroxychalcones have been identified as agents capable of disrupting bacterial membrane integrity. sbmicrobiologia.org.br The lipophilic nature of these compounds allows them to interact with and insert into the lipid bilayer of bacterial membranes.

This interaction can lead to a variety of disruptive effects. Studies on 2'-hydroxychalcone derivatives have shown they can alter the physical properties of model lipid membranes, including reducing the dipole potential. nih.gov Spectroscopic analysis indicates that these chalcones interact with the interfacial region of the membrane, affecting the phosphate and carbonyl groups of the lipid molecules. nih.gov This interaction can compromise the membrane's function as a selective barrier, leading to increased permeability, leakage of intracellular components, and ultimately, a loss of cellular integrity. The ability of certain fluorinated chalcone derivatives to more easily penetrate the negatively charged bacterial cell wall enhances this membrane-disrupting activity. researchgate.net

Structure Activity Relationship Sar and Structural Optimization

Contribution of Fluorine Atom Position on Biological Activity and Selectivity

The introduction of fluorine into a chalcone (B49325) scaffold is a well-established strategy to enhance biological efficacy. tandfonline.com Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its therapeutic potential. nih.gov

Specifically, the placement of a fluorine atom at the 4'-position on Ring A of the 2-hydroxychalcone (B1664081) core has been shown to be beneficial for various biological activities. Studies indicate that this substitution pattern contributes to enhanced antioxidant and anti-inflammatory properties. tandfonline.comtandfonline.com The presence of the 4'-fluoro group, in combination with the 2'-hydroxyl group, is a key structural feature for these effects. tandfonline.com

While direct comparative studies on the positional effects of fluorine on the 2-hydroxychalcone backbone are limited, broader research on fluorinated chalcones provides valuable insights. For instance, studies on different series of fluorinated chalcones have demonstrated that mono-fluoro substitution on the B ring can lead to superior antimicrobial and antitubercular activity compared to non-fluorinated or di-fluoro-substituted analogs. nih.gov This highlights that the position and number of fluorine atoms are critical determinants of a compound's activity spectrum and potency. The combination of the fluorine atom on Ring A with an electron-releasing group on Ring B has been noted to enhance antibacterial activity, potentially by facilitating penetration of the bacterial cell wall. researchgate.net

Role of Hydroxyl Group Substitution Pattern on Potency and Mechanism

The hydroxyl (-OH) group is a crucial pharmacophore in the chalcone scaffold, significantly influencing its biological activity, particularly its antioxidant and anti-inflammatory actions. mdpi.comnih.gov The position and number of hydroxyl groups determine the potency and mechanism of action.

For the specific case of 4'-Fluoro-2-hydroxychalcone, the hydroxyl group is located at the 2-position of Ring A. Research has consistently shown that a 2'-hydroxyl substitution is critical for both antioxidant and anti-inflammatory activities. tandfonline.comtandfonline.com This particular substitution pattern is a key determinant for the inhibitory activity against prostaglandin (B15479496) E2 (PGE2) production, a key mediator of inflammation. researchgate.netresearchgate.net The neutrophil oxidative inhibition capability of chalcones has also been found to be dependent on the presence of a 2′-hydroxy substituent on the A-ring. nih.gov

Structure-activity relationship (SAR) studies on various hydroxychalcones reveal a clear pattern:

Antioxidant Activity : The antioxidant capacity of chalcones is strongly linked to the number and position of hydroxyl groups. Generally, an increase in the number of free hydroxyl groups leads to better antioxidant activity. mdpi.com On Ring B, the antioxidant activity is reported to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com

Anti-inflammatory Activity : The 2'-hydroxy group plays a vital role in the anti-inflammatory effect. mdpi.com Chalcones possessing a 2'-hydroxy group have been shown to inhibit nitric oxide production, a key process in inflammation. nih.gov The inhibition of cyclooxygenase-2 (COX-2) catalyzed prostaglandin production is also significantly influenced by the 2'-hydroxy substitution. researchgate.net

The mechanism often involves the ability of the hydroxyl group to donate a hydrogen atom, thereby scavenging free radicals. The presence of the α,β-unsaturated system in conjugation with the aromatic rings helps to stabilize the resulting phenoxy radical. nih.gov

Influence of Substituents on Ring A (Fluorinated-Hydroxylated Phenyl Ring)

Ring A of this compound, containing both the fluorine and hydroxyl substituents, is a critical determinant of its biological profile. While the 4'-fluoro and 2'-hydroxy groups are foundational for its activity, the introduction of additional substituents on this ring can further modulate its potency and selectivity. tandfonline.comtandfonline.com

Research into 2'-hydroxychalcones has shown that adding other groups to Ring A, such as methoxy (B1213986) (-OCH3) groups, can influence biological outcomes. For example, in a study of 2'-hydroxychalcone (B22705) derivatives, compounds with a 4'-methoxy or a 6'-methoxy group, in addition to the 2'-hydroxyl group, demonstrated potent inhibitory activity against the production of inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor (TNF)-α. researchgate.net This suggests that electron-donating groups on Ring A can enhance anti-inflammatory effects.

The combination of substituents on Ring A is crucial. The synergistic effect of the 2'-hydroxyl and 4'-fluoro groups is considered essential for the antioxidant and anti-inflammatory activities observed in this class of compounds. tandfonline.comtandfonline.com Further modifications to this ring must be carefully considered to maintain or enhance these desired properties without introducing steric hindrance or unfavorable electronic effects that could diminish interaction with biological targets.

Influence of Substituents on Ring B (Unsubstituted/Substituted Phenyl Ring)

The nature and position of substituents on Ring B profoundly impact the biological activity of the this compound scaffold. tandfonline.com By systematically modifying Ring B, researchers can fine-tune the compound's potency and selectivity for various therapeutic targets.

In a study evaluating a series of 4'-fluoro-2'-hydroxychalcones, different substituents on Ring B led to distinct pharmacological profiles: tandfonline.comnih.govsigmaaldrich.com

Antioxidant Activity : A derivative with two methoxy groups at the 2- and 3-positions of Ring B (Compound 5a ) exhibited the highest antioxidant activity among the tested series. tandfonline.comnih.gov This suggests that multiple electron-donating groups on Ring B can enhance the radical scavenging capacity of the molecule.

Anti-inflammatory and Analgesic Activities : In contrast, a single methoxy group at the 4-position of Ring B (Compound 5d ) resulted in the highest anti-inflammatory and analgesic activities. tandfonline.comnih.gov This compound showed anti-inflammatory potency comparable to the standard drug celecoxib (B62257). tandfonline.com

Other Substitutions : A thiomethoxy (-SCH3) group at the 4-position (Compound 5c ) and a methoxy group at the 3-position (Compound 5b ) also conferred activity, but to a lesser extent than the 2,3-dimethoxy and 4-methoxy analogs in the specific assays conducted. tandfonline.com

These findings underscore that both the electronic properties (electron-donating methoxy groups) and the substitution pattern on Ring B are critical for modulating the biological effects of this compound.

| Compound ID | Ring B Substituent | Primary Biological Activity Enhanced | Notes |

|---|---|---|---|

| 5a | 2,3-dimethoxy | Antioxidant | Showed the highest antioxidant activity in the series. |

| 5d | 4-methoxy | Anti-inflammatory, Analgesic | Demonstrated the most potent anti-inflammatory and analgesic effects. |

| 5c | 4-thiomethoxy | Moderate Activity | Active but less potent than 5a and 5d in the tested assays. |

| 5b | 3-methoxy | Moderate Activity | Active but less potent than 5a and 5d in the tested assays. |

Importance of the α,β-Unsaturated Carbonyl System for Bioactivity

The α,β-unsaturated carbonyl system, also known as the enone moiety, is the central and indispensable feature of the chalcone scaffold, connecting Ring A and Ring B. acs.org This reactive group is widely considered to be responsible for the broad spectrum of biological activities exhibited by chalcones. nih.govresearchgate.net

The key to its function lies in the conjugation of the carbon-carbon double bond with the carbonyl group. This arrangement creates an electrophilic center not only at the carbonyl carbon but also at the β-carbon. This makes the chalcone molecule susceptible to nucleophilic attack, particularly via a Michael-type addition reaction. ekb.eg

Many of the biological effects of chalcones are attributed to their ability to react with nucleophilic groups, such as the thiol (-SH) groups of cysteine residues within proteins and enzymes. This covalent interaction can lead to the inhibition of key cellular targets, explaining the anti-inflammatory, antimicrobial, and anticancer properties of these compounds. ekb.eg The removal or saturation of the α,β-double bond typically renders the chalcone inactive, confirming the critical role of the enone moiety. nih.gov The entire C6-C3-C6 backbone, with its delocalized π-electron system, is essential for the molecule's reactivity and interaction with biological systems. acs.org

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4'-Fluoro-2-hydroxychalcone, these studies have elucidated potential mechanisms of action by identifying key interactions within protein binding sites.

In one study, a series of 4'-fluoro-2'-hydroxychalcone derivatives were docked into the active site of cyclooxygenase-2 (COX-2), an enzyme relevant to inflammation. nih.gov The simulations showed that these compounds occupied the COX-2 binding site, suggesting a possible mechanism for their anti-inflammatory activity. nih.gov The interactions for one such derivative, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, were detailed, highlighting the importance of specific amino acid residues in binding. nih.gov

Similarly, other research on morpholine-substituted chalcone (B49325) derivatives related to this compound investigated their interaction with monoamine oxidase A (MAO-A). researchgate.net The docking results indicated strong binding affinities, with calculated scores as low as -9.56 Kcal/mol. researchgate.net A key interaction identified was a π-π stacking of the chalcone's aromatic ring with the amino acid Trp-397, a crucial residue in the enzyme's active site. researchgate.net

These studies collectively suggest that the this compound scaffold is capable of forming stable complexes with protein targets through a combination of hydrogen bonds and hydrophobic interactions.

| Derivative Class | Protein Target | Key Interaction Type | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| 4'-fluoro-2'-hydroxychalcones | Cyclooxygenase-2 (COX-2) | Hydrogen Bonding & Hydrophobic | Not specified | nih.gov |

| Morpholine-substituted chalcones | Monoamine Oxidase A (MAO-A) | π-π Stacking | Trp-397 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While QSAR studies have been conducted on various classes of chalcones to predict activities such as anticancer effects, specific QSAR models explicitly detailing the activity of this compound were not prominently featured in the surveyed literature. researchgate.netnih.gov The development of such a model would require a dataset of structurally similar fluoro-substituted chalcones with corresponding biological activity data to derive a statistically significant correlation.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me This model then serves as a 3D query for virtual screening of large compound libraries to discover novel molecules with the potential for similar activity. dovepress.com For the broader class of chalcones, pharmacophore models have been developed, typically highlighting features like hydrogen bond donors, hydrogen bond acceptors, and lipophilic areas as critical for interaction with biological targets. researchgate.net However, specific studies using this compound as the primary template for generating a pharmacophore model and subsequent virtual screening for new analogues are not extensively documented in the available research. The potential of its derivatives as a promising pharmacophore has been noted conceptually. researchgate.net

Theoretical Predictions of In Silico ADMET Properties (Non-Clinical Focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage chemical evaluation. analis.com.my Using computational tools like SwissADME, researchers can estimate the pharmacokinetic properties of a compound based on its structure. analis.com.my

For derivatives of this compound, in silico analyses have predicted favorable pharmacokinetic properties. researchgate.net Studies on related compounds suggest that the chalcone scaffold generally exhibits good potential for gastrointestinal (GI) absorption and an ability to cross the blood-brain barrier (BBB). researchgate.net These predictions are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, the number of hydrogen bond donors and acceptors, and the polar surface area, which are evaluated against established criteria like Lipinski's Rule of Five. analis.com.my The this compound structure is consistent with good oral bioavailability based on these parameters.

| Property | Predicted Outcome | Basis of Prediction | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High/Favorable | General properties of chalcone derivatives | researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | General properties of chalcone derivatives | researchgate.net |

| Oral Bioavailability | Favorable | Compliance with Lipinski's Rule of Five | analis.com.my |

The prediction of metabolic pathways is essential for understanding how a compound might be processed in a biological system. In silico tools can predict the most likely sites on a molecule that are susceptible to metabolism, primarily by enzymes such as the Cytochrome P450 (CYP) family. news-medical.neteurekaselect.com These predictions are made using both ligand-based methods, which rely on databases of known metabolic sites, and structure-based methods, which involve docking the compound into the active site of metabolic enzymes. eurekaselect.comresearchgate.net For this compound, the aromatic rings and the α,β-unsaturated ketone moiety would be the primary sites considered for metabolic transformations like hydroxylation, epoxidation, or reduction. Specific, detailed metabolic pathway predictions for this exact compound, however, require dedicated computational studies.

Excretion Predictions

In the realm of computational chemistry, in silico models offer valuable insights into the pharmacokinetic profiles of novel compounds, including their excretion pathways. For this compound, predictive studies using established ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide a preliminary understanding of its clearance from the body. These predictions are crucial in the early stages of drug discovery and development for assessing the compound's potential as a therapeutic agent.

One of the key parameters in assessing renal excretion is the interaction with organic cation transporters (OCTs), which are responsible for the uptake of a wide range of compounds into the proximal tubule cells of the kidney for subsequent elimination. For this compound, in silico models predict whether it is likely to be a substrate for the renal OCT2 transporter.

Furthermore, the total clearance (CLtot) of a compound, which represents the volume of plasma cleared of the drug per unit of time, is a critical pharmacokinetic parameter. It is a composite of clearance by all routes, including renal and hepatic. Predictive models estimate the total clearance of this compound, providing an indication of its residence time in the body. A higher clearance value generally suggests a shorter half-life and faster elimination.

The data generated from these in silico predictions for this compound are summarized in the table below. It is important to note that these are theoretical predictions and require experimental validation for confirmation.

Table 1: Predicted Excretion Parameters for this compound

| Parameter | Predicted Value | Unit |

| Total Clearance | 0.537 | log(ml/min/kg) |

| Renal OCT2 Substrate | No | - |

Advanced Analytical Methodologies for Research and Characterization Excluding Basic Identification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are indispensable tools in the study of 4'-Fluoro-2-hydroxychalcone, providing the means for its separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of synthesized this compound and for its quantitative analysis in various samples. Reversed-phase HPLC (RP-HPLC) is the most common modality used for chalcones, employing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like water or a buffer solution, often with a small percentage of an acid (e.g., formic acid or acetic acid) to improve peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation from impurities or other components in a mixture. Detection is commonly performed using a UV-Vis detector, as the chalcone (B49325) structure possesses a chromophore that absorbs light in the ultraviolet-visible range.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by interpolation from this curve.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 320 nm |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection and quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

In an LC-MS analysis of this compound, the compound is first separated from other matrix components by the HPLC system. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, where the molecules are ionized. Common ionization techniques for chalcones include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly specific detection.

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this approach, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This highly selective process minimizes interferences from the sample matrix, allowing for accurate quantification at very low concentrations.

Spectroscopic Techniques for Mechanistic Elucidation and Interaction Studies

Spectroscopic techniques are pivotal in understanding how this compound interacts with biological macromolecules, such as proteins. These methods can provide insights into binding affinities, conformational changes, and the specific parts of the molecule involved in the interaction.

UV-Vis Spectroscopy for Binding and Conformational Studies

UV-Visible absorption spectroscopy is a valuable tool for investigating the binding of this compound to proteins. The principle of this technique relies on the change in the absorption spectrum of the protein or the ligand upon complex formation.

When this compound binds to a protein, the local environment of the chromophore within the chalcone molecule can change, leading to shifts in its absorption wavelength (λmax) and/or changes in its molar absorptivity. Similarly, the absorption spectrum of the protein, particularly the bands corresponding to aromatic amino acid residues like tryptophan and tyrosine, may be perturbed upon ligand binding. By systematically titrating a solution of the target protein with increasing concentrations of this compound and monitoring the changes in the UV-Vis spectrum, one can determine the binding constant (Ka) and the number of binding sites (n).

Table 2: Hypothetical UV-Vis Titration Data for the Interaction of this compound with a Target Protein

| [this compound] (µM) | Absorbance at λmax of Protein |

|---|---|

| 0 | 0.850 |

| 5 | 0.835 |

| 10 | 0.821 |

| 15 | 0.808 |

| 20 | 0.796 |

Fluorescence Spectroscopy for Ligand-Target Interactions

Fluorescence spectroscopy is a highly sensitive technique for studying the interactions between ligands and proteins. Many proteins, such as serum albumin, exhibit intrinsic fluorescence due to the presence of tryptophan and tyrosine residues. The binding of a ligand like this compound in the vicinity of these fluorescent amino acids can lead to a quenching of this intrinsic fluorescence.

The mechanism of fluorescence quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state). By analyzing the fluorescence quenching data at different temperatures and using the Stern-Volmer equation, the quenching mechanism can be elucidated. Furthermore, the binding constant (Ka) and the number of binding sites (n) for the interaction can be calculated from the fluorescence quenching data. These studies provide valuable information on the affinity and thermodynamics of the ligand-target interaction. nih.govbohrium.com

Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding Epitope Mapping

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful ligand-observed NMR technique used to identify the specific parts of a ligand that are in close contact with a protein receptor. This method is particularly useful for studying weak to medium affinity interactions. nih.gov

In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the ¹H NMR spectrum where only protein resonances appear. This saturation then spreads throughout the protein via spin diffusion. If this compound is binding to the protein, the saturation will be transferred from the protein's protons to the protons of the bound ligand. When the ligand dissociates from the protein, it carries this "memory" of saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum.

By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained which only shows the signals of the ligand protons that have received saturation from the protein. The relative intensities of the signals in the STD NMR spectrum directly correlate with the proximity of the respective ligand protons to the protein surface. This allows for the mapping of the binding epitope of this compound, providing crucial structural information about the interaction at the molecular level. nih.gov

Future Perspectives and Emerging Research Directions for 4 Fluoro 2 Hydroxychalcone

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The core structure of 4'-Fluoro-2-hydroxychalcone serves as a versatile scaffold for chemical modification, a process central to rational drug design. The goal is to create analogues—molecules with similar core structures but with targeted modifications—that exhibit improved potency and selectivity for specific biological targets.

Research has demonstrated that the synthesis of novel derivatives through the condensation of 4'-fluoro-2'-hydroxyacetophenone (B74785) with various substituted aldehydes can yield compounds with significant biological activities. researchgate.netnih.gov For instance, studies have focused on creating derivatives to act as potent anti-inflammatory and analgesic agents. nih.gov The introduction of substituents, such as methoxy (B1213986) groups, onto the chalcone (B49325) framework has been a key strategy. One study found that a dimethoxychalcone derivative showed the highest antioxidant activity, while a monomethoxychalcone derivative exhibited the highest analgesic and anti-inflammatory activities. nih.gov

Another approach involves the cyclization of the chalcone structure to form different heterocyclic compounds, such as dihydropyrazoles. researchgate.net This modification has been shown to correlate closely with the biological activity of the parent chalcone, suggesting that the core chalcone structure is crucial for its effects. researchgate.netnih.gov To better understand these structure-activity relationships (SAR), researchers employ molecular docking studies. nih.gov These computational simulations help to visualize how the modified compounds interact with biological targets, such as the cyclooxygenase (COX) enzymes, providing a rationale for the observed increase or decrease in activity and guiding the design of future analogues. researchgate.netnih.gov

The strategic placement of different functional groups can also influence other properties, such as antibacterial efficacy. The combined effects of the fluorine atom on one aromatic ring and electron-releasing groups on the other can enhance the molecule's ability to penetrate the negatively charged cell walls of bacteria. researchgate.net

Below is a table summarizing research findings on various derivatives of this compound.

| Derivative Type | Substitution | Observed Activity Enhancement | Reference |

| Chalcone | Dimethoxy | Highest antioxidant activity | nih.gov |

| Chalcone | Monomethoxy | Highest analgesic and anti-inflammatory activities | nih.gov |

| Dihydropyrazole | Derived from Dimethoxychalcone | High antioxidant activity | nih.gov |

| Dihydropyrazole | Derived from Monomethoxychalcone | High analgesic and anti-inflammatory activities | nih.gov |

Exploration of Synergistic Effects in Combination with Established Agents

A promising future direction for this compound research is the investigation of its potential synergistic effects when used in combination with existing therapeutic agents. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. Related flavonoid compounds are known to act on multiple anticancer targets or through synergic mechanisms. nih.gov

This principle could be applied to this compound and its analogues. For example, in the context of inflammation, it could be paired with standard non-steroidal anti-inflammatory drugs (NSAIDs). The chalcone's potential to inhibit different pathways in the inflammatory cascade could complement the mechanism of the established drug, possibly allowing for a reduction in dosage and mitigating potential side effects. Similarly, for its potential anticancer applications, combining it with known chemotherapeutic agents could enhance tumor cell death or overcome drug resistance. Future in vitro and in vivo studies will be essential to identify which combinations are most effective and to understand the molecular basis for any observed synergistic interactions.

Development of Advanced Delivery Systems for Targeted Research Applications (e.g., Nanoparticles for cellular studies)

The effectiveness of a bioactive compound in a research setting often depends on its ability to reach its target in a stable and bioavailable form. Advanced drug delivery systems offer a solution to common challenges like poor solubility and degradation. For this compound, the development of such systems is a key area of future research.

Nanoparticle-based carriers, such as liposomes and niosomes, are particularly promising. preprints.org Liposomes, which are vesicles made of phospholipid bilayers, can encapsulate both water-soluble (hydrophilic) and fat-soluble (lipophilic) compounds. preprints.org This versatility makes them an excellent candidate for delivering chalcones to cells in culture or in animal models. preprints.org By encapsulating this compound within these nanoparticles, researchers could enhance its stability, improve its solubility in aqueous environments typical of biological systems, and facilitate its uptake by cells.

Furthermore, these delivery systems can be engineered for targeted delivery. preprints.org By attaching specific molecules (ligands) to the surface of the nanoparticle, the carrier can be directed to bind to specific receptors on the surface of target cells. This approach would be invaluable for cellular studies, ensuring that the compound is delivered precisely where its effects are being investigated, thereby increasing the accuracy of experimental outcomes and providing clearer insights into its mechanism of action. preprints.org Other innovative systems like proniosomes, which are dry formulations that form niosomes upon hydration, could also enhance stability and ease of use in research applications. preprints.org

Unraveling Novel Molecular Pathways and Undiscovered Biological Activities

While initial research has focused on the anti-inflammatory and antioxidant properties of this compound derivatives, the full spectrum of its biological activities and the molecular pathways it modulates remain largely unexplored. nih.gov A significant area of future investigation will be to uncover these novel mechanisms.

Studies on structurally similar compounds provide a roadmap for this exploration. For instance, 4-hydroxychalcone (B181621), a related molecule, was found to inhibit the replication of the human coronavirus HCoV-OC43. mdpi.com The mechanism of action was identified as the targeting of the Epidermal Growth Factor Receptor (EGFR) and the subsequent inhibition of the EGFR/AKT/ERK1/2 signaling pathway, which the virus hijacks for its replication. mdpi.com Future research should investigate whether this compound can modulate this or other signaling pathways involved in viral infections, cancer cell proliferation, or immune responses.

The broad biological activities attributed to the chalcone class as a whole—including antibacterial, antiviral, and antitumor effects—suggest that this compound may have a wider range of applications than currently documented. researchgate.net Comprehensive screening against various cancer cell lines, pathogenic bacteria, and viruses could reveal previously undiscovered activities. Identifying the specific protein targets and cellular pathways, such as the flavonoid pathway involving chalcone synthase (CHS) and chalcone isomerase (CHI), will be crucial for understanding its full therapeutic potential. mdpi.com

Application of Artificial Intelligence and Machine Learning in Chalcone Drug Discovery

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training an ML algorithm, such as a Random Forest model, on a dataset of known chalcones and their biological activities, researchers can create models that predict the potency of new, unsynthesized analogues. nih.gov This allows scientists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

AI can also be used to:

Identify new drug targets: AI algorithms can analyze biological networks and multi-omics data to identify crucial cellular components or pathways that could be targeted by chalcone derivatives. mdpi.comnih.gov